Cas no 2014-76-8 ((1-aminopropan-2-yl)sulfanylbenzene)

(1-Aminopropan-2-yl)sulfanylbenzene is a sulfur- and nitrogen-containing aromatic compound with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a thioether linkage and a primary amine group, offering reactivity for further functionalization, such as amidation or condensation reactions. The compound's hybrid aromatic-aliphatic nature may enhance solubility in both polar and nonpolar solvents, facilitating diverse synthetic pathways. The presence of sulfur and nitrogen atoms also suggests utility in coordination chemistry or as a ligand precursor. Careful handling is advised due to the amine functionality, which may require inert atmosphere storage to prevent degradation. This compound is typically supplied in high purity for research and industrial applications.
(1-aminopropan-2-yl)sulfanylbenzene structure
2014-76-8 structure
Product Name:(1-aminopropan-2-yl)sulfanylbenzene
CAS No:2014-76-8
MF:C9H13NS
MW:167.27122092247
MDL:MFCD16041529
CID:4633660
PubChem ID:21504222
Update Time:2025-08-02

(1-aminopropan-2-yl)sulfanylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(phenylsulfanyl)propan-1-amine
    • (1-aminopropan-2-yl)sulfanyl]benzene
    • (1-aminopropan-2-yl)sulfanylbenzene
    • MDL: MFCD16041529
    • Inchi: 1S/C9H13NS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
    • InChI Key: GEWLMDUFZJLYOD-UHFFFAOYSA-N
    • SMILES: C(N)C(SC1=CC=CC=C1)C

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Additional information on (1-aminopropan-2-yl)sulfanylbenzene

(1-Aminopropan-2-yl)sulfanylbenzene: A Comprehensive Overview

(1-Aminopropan-2-yl)sulfanylbenzene, also known by its CAS number 2014-76-8, is a chemical compound that has garnered significant attention in recent years due to its unique properties and versatile applications. This compound is a derivative of benzene, with a sulfanyl group (-S-) attached to the benzene ring. The sulfanyl group is further substituted with a 1-aminopropan-2-yl group, which adds complexity and functionality to the molecule. The combination of these structural elements makes this compound highly interesting for researchers and industry professionals alike.

The molecular structure of (1-Aminopropan-2-yl)sulfanylbenzene plays a crucial role in its chemical behavior. The benzene ring provides aromatic stability, while the sulfanyl group introduces sulfur-based reactivity. The presence of the 1-aminopropan-2-yl group adds a tertiary amine functionality, which can participate in various chemical reactions, such as nucleophilic substitutions or hydrogen bonding. This combination of features makes the compound suitable for a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the potential of (1-Aminopropan-2-yl)sulfanylbenzene in drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules. For instance, the compound has been used as a building block for synthesizing novel antibiotics and anticancer agents. Its sulfur-containing structure allows for interactions with biological targets, such as enzymes or receptors, making it a promising candidate for therapeutic applications.

In addition to its pharmaceutical potential, (1-Aminopropan-2-yl)sulfanylbenzene has also found applications in materials science. The compound's ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have further expanded the scope of this compound's utility in creating high-performance materials.

The synthesis of (1-Aminopropan-2-yl)sulfanylbenzene involves multi-step chemical reactions that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of a benzene derivative with an appropriate thiolate ion derived from the 1-amino-propanol precursor. Researchers have optimized these reaction conditions to achieve high yields and purity levels, ensuring the compound's suitability for various applications.

From an environmental perspective, there is growing interest in understanding the ecological impact of (1-Aminopropan-2-yl)sulfanylbenzene. Studies have been conducted to assess its biodegradability and toxicity levels under different environmental conditions. These studies are crucial for ensuring that the compound can be safely used and disposed of without causing harm to ecosystems.

In conclusion, (1-Aminopropan-2-yl)sulfanylbenzene is a versatile compound with a wide range of applications across multiple disciplines. Its unique molecular structure and functional groups make it an attractive candidate for both academic research and industrial development. As new research continues to uncover its potential, this compound is likely to play an increasingly important role in advancing scientific and technological frontiers.

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